2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide
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Overview
Description
The compound 2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide is a complex organic molecule featuring multiple functional groups, including thioxo, oxo, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide typically involves multi-step organic reactions. The key steps include:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a thioamide with a carbonyl compound under acidic conditions.
Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reactions: The final step involves coupling the synthesized thiazolidinone and indole derivatives with an acetamide group using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide: can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (for hydrogenation reactions), Lewis acids (for electrophilic substitution).
Major Products
Sulfoxides and Sulfones: From oxidation of the thioxo group.
Alcohols: From reduction of the oxo groups.
Halogenated Indoles: From electrophilic substitution reactions on the indole moiety.
Scientific Research Applications
2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide: has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its complex structure and multiple functional groups.
Biological Studies: Investigation of its biological activity, including potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Material Science: Use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: The compound could modulate pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a keto and ester functional group, used in various organic syntheses.
Disilanes: Organosilicon compounds with Si-Si bonds, used in material science for their unique electronic properties.
Uniqueness
2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide: is unique due to its combination of thioxo, oxo, and indole moieties, which provide a diverse range of chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
618079-41-7 |
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Molecular Formula |
C29H25N3O3S2 |
Molecular Weight |
527.7 g/mol |
IUPAC Name |
2-[(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]indol-1-yl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C29H25N3O3S2/c1-19(21-12-6-3-7-13-21)32-28(35)26(37-29(32)36)25-22-14-8-9-15-23(22)31(27(25)34)18-24(33)30-17-16-20-10-4-2-5-11-20/h2-15,19H,16-18H2,1H3,(H,30,33)/b26-25- |
InChI Key |
ZUVFYADEVFMHSW-QPLCGJKRSA-N |
Isomeric SMILES |
CC(C1=CC=CC=C1)N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC(=O)NCCC5=CC=CC=C5)/SC2=S |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC(=O)NCCC5=CC=CC=C5)SC2=S |
Origin of Product |
United States |
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